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Abstract

Histidine, with its unique imidazole side chain, is a frequent key player in enzyme active sites,
participating in catalysis, substrate binding, and metal coordination. The post-translational
methylation of histidine at either the N1 (mt, pi) or N3 (1, tau) position of its imidazole ring
introduces subtle yet profound changes to its physicochemical properties. This modification,
catalyzed by a dedicated class of enzymes known as protein histidine methyltransferases
(PHMTSs), is emerging as a critical regulatory mechanism in a variety of cellular processes. This
in-depth technical guide explores the core principles of histidine methylation, focusing on the
enzymes that catalyze this modification, the resultant biochemical alterations, and the
functional consequences for enzyme activity and downstream signaling pathways. We provide
a compilation of quantitative data, detailed experimental methodologies, and visual
representations of the key pathways and workflows to serve as a comprehensive resource for
researchers in the field.

Introduction to Histidine Methylation

Histidine's imidazole side chain has a pKa near physiological pH, allowing it to act as both a

proton donor and acceptor in enzymatic reactions.[1] Methylation of the imidazole ring at either
the N1 or N3 position fundamentally alters these properties. This post-translational modification
is not a random event but is precisely controlled by specific enzymes, highlighting its regulatory
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significance. The two primary forms of methylated histidine found in proteins are 1-
methylhistidine (1-MeH) and 3-methylhistidine (3-MeH).

The Enzymology of Histidine Methylation

The methylation of histidine residues in proteins is catalyzed by S-adenosyl-L-methionine
(SAM)-dependent protein histidine methyltransferases (PHMTs). Three key enzymes have
been identified and characterized in mammals:

o SETD3 (SET Domain Containing 3): Primarily responsible for the N3-methylation of histidine
73 (His73) in B-actin.[1]

« METTL9 (Methyltransferase-like 9): A broad-specificity N1-methyltransferase that targets
histidine within a "His-x-His" (HxH) motif, where 'X' is typically a small amino acid.[2]

o« METTL18 (Methyltransferase-like 18): Catalyzes the N3-methylation of His245 in the
ribosomal protein RPL3.

Biochemical Consequences of Histidine Methylation

The addition of a methyl group to the histidine imidazole ring has several important biochemical
consequences:

 Increased Basicity: Methylation increases the pKa of the imidazole ring, making it more
basic. This alters the protonation state at physiological pH and can impact the residue's
ability to participate in acid-base catalysis.

» Fixed Tautomeric State: The imidazole ring of histidine can exist in two tautomeric forms.
Methylation locks the ring into a single tautomer, which can have significant implications for
its interactions with substrates and other residues.

 Steric Effects and Hydrophobicity: The addition of a methyl group increases the steric bulk
and hydrophobicity of the histidine side chain, which can influence protein folding, stability,
and protein-protein interactions.

o Altered Metal Chelation: Histidine is a common ligand for metal ions in metalloenzymes.
Methylation can modulate the affinity and coordination geometry of metal binding. For
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instance, N1-methylation of an HxH-containing peptide was shown to reduce its zinc binding
affinity.[3]

Quantitative Data on Histidine Methylation

husicochemical ies of Methylated Histidi

Compound pKa of Imidazole Ring Notes

Can act as both a proton donor

L-Histidine ~6.0 and acceptor at physiological
pH.
o ] o Increased basicity compared to
1-Methyl-L-histidine Higher than histidine - ] )
the unmodified amino acid.
o ) o Increased basicity compared to
3-Methyl-L-histidine Higher than histidine

the unmodified amino acid.

Note: Specific pKa values for 1-methylhistidine and 3-methylhistidine can vary depending on

the chemical environment.

Kinetic Parameters of Protein Histidine
Methyltransferases

The following tables summarize the available kinetic data for SETD3 and METTLO.

Table 1: Kinetic Parameters for SETD3
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. kcat/KM (M-
Substrate Enzyme KM (pM) kcat (min-1) 15-1) Reference
S-
_ Human
B-actin 0.8 0.7 14583 [4]
SETD3
B-actin Rat SETD3 1.0 0.5 8333 [1]
S-adenosyl- Human
o 0.1 0.7 116667 [4]
L-methionine SETDS3
S-adenosyl-
o Rat SETD3 0.2 0.5 41667 [1]
L-methionine
Actin Peptide  Human
0.17 - - [5]
(66-88) SETD3
Table 2: Kinetic Parameters for METTL9
kcat/KM (M-
Substrate Enzyme KM (pM) kcat (s-1) 15-1) Reference
S-
SLC39A766-
_ METTL9 15.11 0.04427 2930 [2]
74 peptide

Experimental Protocols and Workflows
General Workflow for Studying Histidine Methylation

The study of protein histidine methylation typically involves a multi-step process, from
identifying methylated proteins to characterizing the functional consequences.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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sites]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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